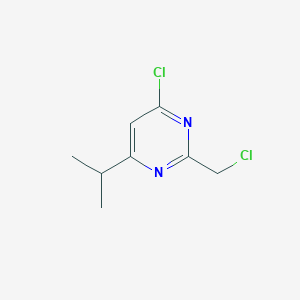

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine

Overview

Description

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are key components in many pharmaceuticals and agrochemicals. This compound is characterized by the presence of chlorine atoms at the 4 and 2 positions, a chloromethyl group at the 2 position, and an isopropyl group at the 6 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine typically involves the chlorination of 2-(chloromethyl)-6-(propan-2-yl)pyrimidine. One common method includes the reaction of 2-(chloromethyl)-6-(propan-2-yl)pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems and reactors equipped with real-time monitoring capabilities ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol at low temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atoms.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of 2-(hydroxymethyl)-6-(propan-2-yl)pyrimidine.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine has several applications in scientific research, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.

Agrochemicals: Employed in the synthesis of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.

Material Science: Utilized in the preparation of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.

Biological Studies: Serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. In the case of receptor binding, it can modulate receptor activity by either agonizing or antagonizing the receptor, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(chloromethyl)-6-(propan-2-yl)pyrimidine

- 4-Chloro-2-(methyl)-6-(propan-2-yl)pyrimidine

- 4-Chloro-2-(chloromethyl)-5-(propan-2-yl)pyrimidine

Uniqueness

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, the isopropyl group at the 6 position enhances its lipophilicity, which can influence its pharmacokinetic properties in medicinal applications.

Biological Activity

4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted at positions 2, 4, and 6 with chlorine and isopropyl groups. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

-

Anticancer Activity :

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can inhibit PDGFRα and PDGFRβ, which are critical in signaling pathways for cancer growth.

- Efficacy : In vitro studies reported IC50 values (the concentration required to inhibit 50% of the target) ranging from 1.42 to 4.56 µM against various cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) .

-

Antimalarial Activity :

- The compound has also been evaluated for its antimalarial properties. It demonstrates inhibitory effects against Plasmodium falciparum kinases, which are vital for the malaria parasite's lifecycle. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance potency against these kinases .

-

Anti-inflammatory Properties :

- Recent findings suggest that derivatives of this compound exhibit anti-inflammatory activity by inhibiting COX-2 enzymes, which are implicated in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using various substituted purines derived from the parent compound. The most promising derivatives exhibited significant antiproliferative effects against multiple cancer cell lines:

- K562 Cells : IC50 values of 2.27 µM for compound 7 and 2.53 µM for compound 10.

- HL-60 Cells : IC50 values of 1.42 µM and 1.52 µM respectively.

These compounds also induced apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimalarial Activity

In vitro assays demonstrated that certain derivatives could inhibit PfCDPK1 with an IC50 value of approximately 17 nM, showcasing their potential as dual inhibitors targeting multiple stages of the malaria life cycle .

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications to the pyrimidine structure impact biological activity:

- Chlorine Substitution : The presence of chlorine at the C-2 and C-6 positions enhances kinase inhibitory activity.

- Isopropyl Group : This substituent contributes to lipophilicity, aiding in cellular penetration and bioavailability.

| Compound | Target | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound 7 | K562 | 2.27 | Anticancer |

| Compound 10 | HL-60 | 1.52 | Anticancer |

| Derivative A | COX-2 | 0.04 | Anti-inflammatory |

| Derivative B | PfCDPK1 | 0.017 | Antimalarial |

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-5(2)6-3-7(10)12-8(4-9)11-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETOMBBQQWKLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.